molecular formula C5H3BrN6 B13469820 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine

Cat. No.: B13469820
M. Wt: 227.02 g/mol
InChI Key: BGUDFNVTODIAJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that features a bromine atom and a tetrazole ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkynes or alkenes to form new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cycloaddition: Reagents such as alkynes or alkenes are used, and the reactions are often catalyzed by transition metals like copper or palladium.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine or 5-thio-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can be formed.

    Cycloaddition Products: New heterocyclic compounds with fused ring systems can be synthesized.

Scientific Research Applications

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Bromo-2-(2H-tetrazol-5-yl)pyrimidine: Similar structure but with a different tautomeric form of the tetrazole ring.

Uniqueness

5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a bromine atom and a tetrazole ring on a pyrimidine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C5H3BrN6

Molecular Weight

227.02 g/mol

IUPAC Name

5-bromo-2-(2H-tetrazol-5-yl)pyrimidine

InChI

InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12)

InChI Key

BGUDFNVTODIAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=NNN=N2)Br

Origin of Product

United States

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